molecular formula C5H13NO2.ClH<br>C5H14ClNO2 B12647599 2,2-Dimethoxyethyl(methyl)ammonium chloride CAS No. 56766-80-4

2,2-Dimethoxyethyl(methyl)ammonium chloride

Katalognummer: B12647599
CAS-Nummer: 56766-80-4
Molekulargewicht: 155.62 g/mol
InChI-Schlüssel: VRFVCWXHJCQSHZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2,2-Dimethoxyethyl(methyl)ammonium chloride is a chemical compound with the molecular formula C5H14ClNO2 and a molecular weight of 155.623 g/mol . It is commonly used in various chemical reactions and has applications in different fields such as chemistry, biology, and industry.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Dimethoxyethyl(methyl)ammonium chloride typically involves the reaction of aminoacetaldehyde dimethyl acetal with methylamine in the presence of hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product .

Industrial Production Methods

In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness. The reaction mixture is usually subjected to purification steps to obtain the final product with high purity .

Analyse Chemischer Reaktionen

Types of Reactions

2,2-Dimethoxyethyl(methyl)ammonium chloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield various substituted ammonium compounds .

Wissenschaftliche Forschungsanwendungen

2,2-Dimethoxyethyl(methyl)ammonium chloride has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of 2,2-Dimethoxyethyl(methyl)ammonium chloride involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biochemical effects. The specific pathways involved depend on the context of its use, such as in biochemical assays or pharmaceutical applications .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 2,2-Dimethoxyethylamine
  • 2,2-Dimethoxyethyl(methyl)amine
  • 2,2-Dimethoxyethyl(trimethyl)ammonium chloride

Uniqueness

2,2-Dimethoxyethyl(methyl)ammonium chloride is unique due to its specific structure, which imparts distinct chemical properties and reactivity. Compared to similar compounds, it has a unique combination of functional groups that make it suitable for specific applications in synthesis and research .

Eigenschaften

CAS-Nummer

56766-80-4

Molekularformel

C5H13NO2.ClH
C5H14ClNO2

Molekulargewicht

155.62 g/mol

IUPAC-Name

2,2-dimethoxy-N-methylethanamine;hydrochloride

InChI

InChI=1S/C5H13NO2.ClH/c1-6-4-5(7-2)8-3;/h5-6H,4H2,1-3H3;1H

InChI-Schlüssel

VRFVCWXHJCQSHZ-UHFFFAOYSA-N

Kanonische SMILES

CNCC(OC)OC.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.